2-Acetoxy-2-(3-bromophenyl)acetic acid 2-Acetoxy-2-(3-bromophenyl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14141857
InChI: InChI=1S/C10H9BrO4/c1-6(12)15-9(10(13)14)7-3-2-4-8(11)5-7/h2-5,9H,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H9BrO4
Molecular Weight: 273.08 g/mol

2-Acetoxy-2-(3-bromophenyl)acetic acid

CAS No.:

Cat. No.: VC14141857

Molecular Formula: C10H9BrO4

Molecular Weight: 273.08 g/mol

* For research use only. Not for human or veterinary use.

2-Acetoxy-2-(3-bromophenyl)acetic acid -

Specification

Molecular Formula C10H9BrO4
Molecular Weight 273.08 g/mol
IUPAC Name 2-acetyloxy-2-(3-bromophenyl)acetic acid
Standard InChI InChI=1S/C10H9BrO4/c1-6(12)15-9(10(13)14)7-3-2-4-8(11)5-7/h2-5,9H,1H3,(H,13,14)
Standard InChI Key BQJCFJVLGYXXTI-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC(C1=CC(=CC=C1)Br)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Acetoxy-2-(3-bromophenyl)acetic acid is characterized by a central acetic acid moiety (CH2COOH\text{CH}_2\text{COOH}) with two substituents: a 3-bromophenyl group (C6H4Br\text{C}_6\text{H}_4\text{Br}) and an acetoxy group (OCOCH3\text{OCOCH}_3). The bromine atom at the para position of the phenyl ring introduces steric and electronic effects that influence molecular interactions, while the acetoxy group enhances metabolic stability compared to free hydroxyl groups . The compound’s three-dimensional conformation, determined by X-ray crystallography or computational modeling, remains unreported, but its SMILES representation (\text{CC(=O)OC(C(=O)O)C1=CC(=CC=C1)Br) provides insights into its connectivity .

Physicochemical Profile

The compound’s physicochemical parameters, derived from computational models and experimental data, are summarized below:

PropertyValue
CAS Number1418267-50-1
Molecular FormulaC10H9BrO4\text{C}_{10}\text{H}_{9}\text{BrO}_{4}
Molecular Weight273.08 g/mol
Exact Mass271.968 Da
Polar Surface Area (PSA)63.6 Ų
LogP2.14

These properties align with Lipinski’s rule of five, indicating favorable drug-likeness for oral bioavailability . The moderate LogP value suggests balanced solubility and permeability, while the PSA value implies potential for hydrogen bonding with biological targets .

Synthesis and Derivatives

Structural Derivatives

Modifications to the acetoxy or bromophenyl groups could enhance bioactivity. For example:

  • Esterification: Replacing the acetoxy group with bulkier esters (e.g., tert-butyl) may improve metabolic stability, as seen in the tert-butoxycarbonyl derivative (PubChem CID 20823784) .

  • Halogen Substitution: Replacing bromine with other halogens (e.g., chlorine or iodine) could alter electronic properties and target affinity .

Future Research Directions

Mechanistic Studies

  • Cell Cycle Analysis: Evaluate the compound’s impact on cell cycle phases (G0/G1, S, G2/M) using flow cytometry, as demonstrated for related compounds .

  • Apoptosis Assays: Assess caspase activation and mitochondrial membrane potential changes via Annexin V/PI staining .

Structural Optimization

  • Prodrug Design: Convert the carboxylic acid group to an ester prodrug to enhance oral absorption.

  • Hybrid Molecules: Combine with quinoxaline or coumarin scaffolds to dual-target topoisomerase II and EGFR, mimicking the strategy in the PMC study .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator